2-Benzyl-3-oxobutanoic acid

Übersicht

Beschreibung

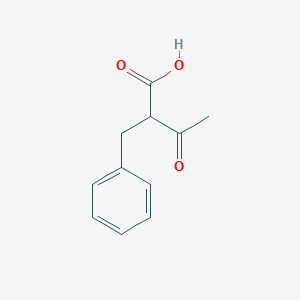

2-Benzyl-3-oxobutanoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of acetoacetic acid, where a benzyl group is attached to the second carbon of the acetoacetic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-oxobutanoic acid typically involves the alkylation of acetoacetic acid derivatives. One common method is the reaction of benzyl bromide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Decarboxylation Reactions

The β-keto acid structure facilitates thermal decarboxylation, producing CO₂ and forming 4-phenyl-2-butanone. This reaction proceeds via a six-membered cyclic transition state where the α-hydrogen transfers to the carbonyl oxygen while CO₂ is eliminated .

Conditions :

-

Temperature: 120–150°C

-

Catalyst: Not required (spontaneous under heat)

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| This compound | 4-Phenyl-2-butanone | >85% (theoretical) |

Esterification and Derivatives Formation

The carboxylic acid group reacts with alcohols to form esters, a critical step in synthetic applications. For example, methylation produces methyl 2-benzyl-3-oxobutanoate (CAS 3666-82-8), widely used as an enolate precursor .

Reaction Protocol :

-

Reagent: Methanol (CH₃OH)

-

Catalyst: H₂SO₄ (concentrated)

-

Conditions: Reflux at 65°C for 6–8 hrs

| Product | Molecular Formula | Application |

|---|---|---|

| Methyl 2-benzyl-3-oxobutanoate | C₁₂H₁₄O₃ | Alkylation substrate in drug synthesis |

Enolate Alkylation

The α-hydrogens adjacent to the ketone are acidic (pKa ~10.7), enabling enolate formation. Alkylation at this position occurs via an Sₙ2 mechanism using alkyl halides .

Mechanistic Steps :

-

Base Deprotonation : NaOEt generates the enolate ion.

-

Alkylation : Enolate attacks alkyl halides (e.g., methyl iodide).

-

Workup : Acidic hydrolysis yields α-alkylated products.

Example Reaction :

this compound → Methylated derivative → Hydrolysis → 2-Benzyl-3-oxohexanoic acid

| Reagent | Role | Outcome |

|---|---|---|

| NaOEt | Base | Enolate formation |

| CH₃I | Electrophile | Introduces methyl group |

Ketone Reduction

The β-keto group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄. Selectivity depends on reaction conditions:

| Reducing Agent | Product | Notes |

|---|---|---|

| NaBH₄ | 2-Benzyl-3-hydroxybutanoic acid | Mild conditions, preserves ester groups |

| LiAlH₄ | 2-Benzyl-1,3-butanediol | Strong reduction of both ketone and carboxylic acid |

Oxidation Pathways

Controlled oxidation converts the carboxylic acid to a peracid or reacts with ozone to cleave the benzyl group.

Biological Interactions

While primarily a synthetic intermediate, its hydrolysis by carboxylesterase enzymes produces benzyl alcohol and 3-oxobutanoic acid, linking it to metabolic pathways .

| Enzyme | Reaction | Biological Role |

|---|---|---|

| Carboxylesterase | Hydrolysis of ester derivatives | Drug metabolism in liver |

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Benzyl-3-oxobutanoic acid serves as an important intermediate in organic synthesis. Its derivatives are utilized in the production of complex organic molecules and pharmaceuticals. The compound's reactivity allows it to participate in various chemical transformations, making it valuable for developing new synthetic pathways.

Biology

In biological research, this compound is investigated for its potential interactions with enzymes and metabolic pathways. It has been studied for its role as a substrate or inhibitor in enzymatic reactions. The benzyl group enhances its binding affinity towards specific molecular targets, which is crucial for drug design and development .

Industry

The compound is used in the production of fine chemicals and serves as a building block for various industrial processes. Its derivatives find applications in the formulation of fragrances and flavoring agents due to their desirable chemical properties.

Case Study 1: Enzyme Interaction Studies

A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could act as a competitive inhibitor, providing insights into its potential therapeutic applications in metabolic disorders .

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research demonstrated the utility of this compound as a precursor in synthesizing pharmaceutical intermediates for HIV protease inhibitors. The compound was transformed into optically active derivatives that exhibited promising biological activity against viral targets .

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Complex organic molecules, pharmaceuticals |

| Biology | Enzyme interactions and metabolic studies | Substrate or inhibitor roles |

| Industry | Production of fine chemicals | Fragrances, flavoring agents |

Wirkmechanismus

The mechanism of action of 2-Benzyl-3-oxobutanoic acid depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The benzyl group can influence the compound’s binding affinity and specificity for certain molecular targets. Additionally, the keto group can participate in various chemical transformations, contributing to the compound’s reactivity.

Vergleich Mit ähnlichen Verbindungen

Acetoacetic acid: The parent compound, which lacks the benzyl group.

3-Oxobutanoic acid: Another derivative of acetoacetic acid with different substituents.

Benzyl acetoacetate: A related compound where the benzyl group is attached to the ester form of acetoacetic acid.

Uniqueness: 2-Benzyl-3-oxobutanoic acid is unique due to the presence of both the benzyl group and the keto group, which confer distinct chemical properties and reactivity. The benzyl group can enhance the compound’s lipophilicity and influence its interactions with biological targets, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

IUPAC Name |

2-benzyl-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRKHHZAGZHEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517965 | |

| Record name | 2-Benzyl-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-58-3 | |

| Record name | 2-Benzyl-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.